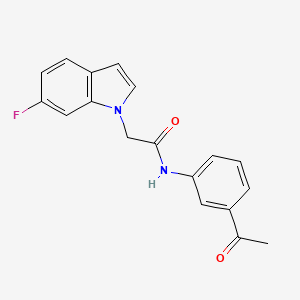

N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(6-fluoroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-12(22)14-3-2-4-16(9-14)20-18(23)11-21-8-7-13-5-6-15(19)10-17(13)21/h2-10H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIOPTBIHKDCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

Acetylation: The 3-acetylphenyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Amidation: The final step involves coupling the 3-acetylphenyl group with the 6-fluoroindole derivative using an amide bond formation reaction, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetyl group.

Reduction: Reduction reactions may target the carbonyl group in the acetyl moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of N-oxide derivatives or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antitumor Activity

N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been studied for its antitumor properties. Compounds structurally related to indole derivatives have demonstrated significant activity against various cancer cell lines, including colon and lung cancers. The indole moiety is known for its ability to interact with multiple biological targets, making it a valuable scaffold for anticancer drug development .

Case Study:

A study identified that derivatives of indole-based compounds exhibited marked antitumor activity against human solid tumors. The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Antiviral Activity

Recent research has highlighted the antiviral potential of indole derivatives, including this compound, particularly against viruses like SARS-CoV-2. The compound's ability to inhibit viral proteases is critical for its antiviral efficacy.

Research Findings:

A derivative with a similar structure was found to inhibit the main protease of SARS-CoV-2 effectively, suggesting that modifications to the indole structure can enhance antiviral activity. The introduction of specific substituents can significantly affect the inhibitory potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Acetyl group | Enhances binding affinity |

| Fluoro group | Increases lipophilicity and potency |

| Indole moiety | Essential for biological activity |

The presence of the acetyl and fluoro groups plays a significant role in enhancing the compound's interaction with target proteins, which is vital for its pharmacological effects.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its moderate lipophilicity. However, further studies are needed to assess its metabolism and excretion pathways.

Toxicological assessments have shown that similar compounds exhibit low toxicity profiles in vitro, indicating a promising safety margin for further development .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The fluorine atom may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

- Fluorine Position: The 6-fluoro substitution on the indole ring distinguishes this compound from analogues like N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]acetamide (), where fluorine is at the 6-position but the indole is linked via an ethyl group.

- Acetyl vs. Trifluoroacetyl Groups : Compounds such as N-(2,5-Bis(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl) Acetamide () replace the acetyl group with a trifluoroacetyl moiety. The electron-withdrawing trifluoroacetyl group increases electrophilicity, which may enhance reactivity but reduce metabolic stability compared to the acetyl group .

Functional Group Impact :

- Antioxidant Activity: Derivatives like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide () exhibit strong antioxidant activity due to halogenated phenyl rings (e.g., chloro, fluoro).

- Enzyme Inhibition : Acetamide-type compounds with indole cores, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide , inhibit enzymes like MAO-B and cholinesterases (). The target compound’s 3-acetylphenyl group may improve selectivity for specific enzymatic targets due to steric and electronic modulation .

Key Findings :

- Antioxidant Activity : Fluorine and halogenated phenyl rings (e.g., in ) correlate with improved radical scavenging. The target compound’s lack of phenyl halogens may limit its antioxidant efficacy compared to derivatives like 3j or 3k .

- Synthetic Utility : The acetylphenyl group in the target compound may serve as a versatile intermediate for further functionalization, similar to 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis .

Biological Activity

N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that combines an indole moiety with an acetylphenyl group, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy against various cell lines, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes both an indole and an acetamide functional group, with a fluorine substituent that may enhance its biological activity. The presence of these functional groups contributes to the compound's reactivity and potential therapeutic effects.

| Property | Details |

|---|---|

| Molecular Formula | C16H16FN3O2 |

| Molecular Weight | 301.31 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified; typically determined experimentally |

Research indicates that compounds structurally similar to this compound may exhibit anticancer properties through several mechanisms:

- Inhibition of Tubulin Polymerization : The compound may interfere with microtubule dynamics, similar to colchicine, which is known to inhibit tubulin polymerization essential for cell division.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells, leading to cell cycle arrest.

- Anti-proliferative Effects : The compound has shown significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer agent.

Efficacy Against Cancer Cell Lines

Clinical studies have demonstrated the efficacy of this compound against different cancer cell lines. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induces apoptosis |

| MCF-7 | 4.5 | Inhibits tubulin polymerization |

| A549 | 6.0 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide | Structure | Lacks fluorine; lower biological activity |

| N-(4-acetylphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide | Structure | Different positioning of the acetyl group |

| N-{2-[5-hydroxyindole]}acetamide | Structure | Known for diverse biological activities including anti-HIV |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating various cancers. For instance:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the 6-fluoroindole core followed by functionalization. Key steps include:

- Acetylation : Introducing the acetyl group to the phenyl ring via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .

- Amide coupling : Linking the indole and acetylphenyl moieties using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF, DCM) .

- Fluorination : Fluorine is introduced at the indole C6 position via electrophilic substitution, requiring precise control of temperature and catalysts (e.g., Selectfluor) to avoid over-halogenation .

- Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., 5–10 mol%), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine at C6) and amide bond formation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 349.4) and detects synthetic byproducts .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Indole-acetamide derivatives often target:

- Kinase signaling : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, validated by kinase inhibition assays .

- Apoptosis regulation : Modulation of Bcl-2/Bax ratios in cancer cell lines (e.g., MCF-7, HCT-116) via flow cytometry and caspase-3 activation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar indole-acetamide derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2–10 µM) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell passage numbers .

- Structural nuances : Compare substituent effects (e.g., 6-fluoro vs. 5-chloro analogs) using 3D-QSAR models or molecular docking to correlate activity with electronic/steric properties .

- Pharmacokinetic factors : Evaluate metabolic stability (e.g., microsomal incubation) to distinguish intrinsic activity from bioavailability limitations .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen or indole N1 position .

- Nanocarrier systems : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance aqueous dispersibility and tumor targeting .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates .

Q. How can computational methods guide the rational design of derivatives with enhanced selectivity for cancer cell lines?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Predict binding stability to off-target receptors (e.g., hERG) to minimize cardiotoxicity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing acetyl with sulfonamide) to prioritize synthetic targets .

- ADMET prediction : Use tools like SwissADME to optimize logP (target <5) and polar surface area (>60 Ų) for blood-brain barrier exclusion .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in inflammatory pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated macrophages (e.g., RAW 264.7) to identify downregulated NF-κB or COX-2 pathways .

- Protein interaction profiling : Pull-down assays with biotinylated probes followed by LC-MS/MS to map binding partners (e.g., IKKβ) .

- In vivo models : Collagen-induced arthritis (CIA) in mice to correlate plasma concentrations (HPLC-MS) with TNF-α suppression (ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.